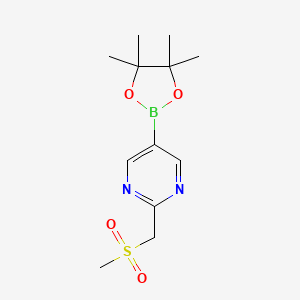![molecular formula C6H13ClO2 B12988118 2-[2-(Chloromethoxy)ethoxy]propane](/img/structure/B12988118.png)
2-[2-(Chloromethoxy)ethoxy]propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Chloromethoxy)ethoxy)propane is an organic compound with the molecular formula C6H13ClO2 and a molecular weight of 152.62 g/mol . This compound is characterized by the presence of a chloromethoxy group attached to an ethoxy group, which is further connected to a propane backbone. It is commonly used as an intermediate in the synthesis of various chemical products, particularly in the pharmaceutical industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Chloromethoxy)ethoxy)propane typically involves the reaction of 2-chloroethanol with 1,2-dichloropropane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol attacks the carbon atom of 1,2-dichloropropane, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-(2-(Chloromethoxy)ethoxy)propane can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Chloromethoxy)ethoxy)propane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloromethoxy group can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide, ammonia, or thiol compounds under basic conditions.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of ethers, amines, or thioethers.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of alcohols.
Applications De Recherche Scientifique
2-(2-(Chloromethoxy)ethoxy)propane is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As a precursor in the synthesis of active pharmaceutical ingredients.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-(Chloromethoxy)ethoxy)propane involves its reactivity towards nucleophiles due to the presence of the chloromethoxy group. This reactivity allows it to participate in various substitution and addition reactions, forming stable products. The compound can also interact with biological molecules, influencing biochemical pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(Methoxymethoxy)ethoxy)propane: Similar structure but with a methoxy group instead of a chloromethoxy group.
2-(2-(Ethoxymethoxy)ethoxy)propane: Similar structure but with an ethoxymethoxy group instead of a chloromethoxy group.
2-(2-(Bromomethoxy)ethoxy)propane: Similar structure but with a bromomethoxy group instead of a chloromethoxy group.
Uniqueness
2-(2-(Chloromethoxy)ethoxy)propane is unique due to the presence of the chloromethoxy group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of various chemical products, particularly in the pharmaceutical industry .
Propriétés
Formule moléculaire |
C6H13ClO2 |
|---|---|
Poids moléculaire |
152.62 g/mol |
Nom IUPAC |
2-[2-(chloromethoxy)ethoxy]propane |
InChI |
InChI=1S/C6H13ClO2/c1-6(2)9-4-3-8-5-7/h6H,3-5H2,1-2H3 |
Clé InChI |
WMDGOIGPEWDLTN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCOCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,5R)-tert-Butyl 8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12988052.png)
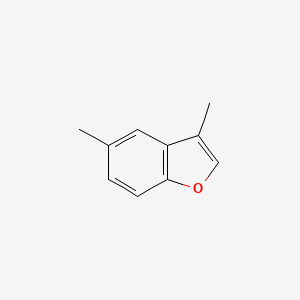
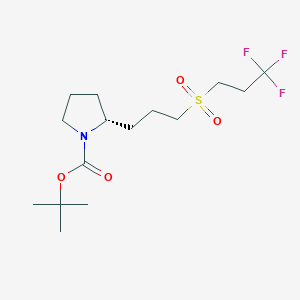
![2-Amino-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B12988066.png)
![Methyl 2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12988068.png)

![2-[4-(Carboxymethyl)-4-piperidyl]acetic acid](/img/structure/B12988087.png)
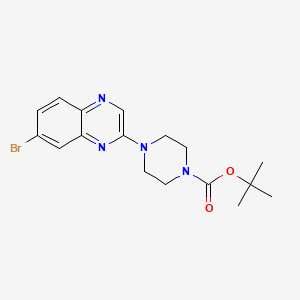
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol](/img/structure/B12988093.png)
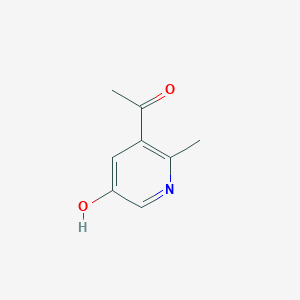
![2-(8'-(Hydroxymethyl)-3,3-dimethyl-6'-nitrospiro[indoline-2,2'-thiochromen]-1-yl)ethanol](/img/structure/B12988106.png)
